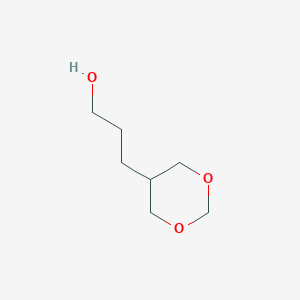

3-(1,3-Dioxan-5-YL)propan-1-OL

Description

Significance of 1,3-Dioxane (B1201747) Frameworks in Contemporary Organic Synthesis

The 1,3-dioxane framework is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.dewikipedia.org This cyclic acetal (B89532) is prized for its stability under a wide range of reaction conditions, including basic, reductive, and oxidative environments. thieme-connect.de However, it is readily cleaved under acidic conditions, allowing for the selective deprotection of the carbonyl or diol functionality at a desired stage of a synthetic sequence. thieme-connect.de

The conformational rigidity of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane (B81311), also plays a crucial role in stereoselective synthesis. thieme-connect.de This predictable geometry can influence the stereochemical outcome of reactions at adjacent centers. Beyond their role as protecting groups, 1,3-dioxane moieties are found in the core structures of various natural products, highlighting their biological relevance. thieme-connect.de Furthermore, derivatives of 1,3-dioxanes have been investigated for their potential as modulators to overcome multidrug resistance in cancer therapy. researchgate.net

Contextualization of Propan-1-ol Moieties within Complex Molecular Architectures

The propan-1-ol moiety, a primary alcohol with a three-carbon chain, is a fundamental functional group in organic chemistry. chemeurope.com Its presence in a molecule provides a reactive site for a multitude of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. It can also participate in esterification and etherification reactions, allowing for the facile introduction of diverse functionalities. youtube.com

In the context of complex molecules, the propan-1-ol unit often serves as a key linker or a point of attachment for other molecular fragments. Its flexibility and reactivity make it an invaluable tool for medicinal chemists and synthetic organic chemists in the construction of pharmacologically active compounds and other target molecules. ontosight.ai For instance, propanol (B110389) derivatives are explored in pharmaceutical research for their potential therapeutic benefits. ontosight.ai

Research Landscape and Scholarly Focus on 3-(1,3-Dioxan-5-YL)propan-1-OL

While extensive research exists on the individual 1,3-dioxane and propan-1-ol functionalities, the specific compound this compound appears to be a more specialized research chemical. Its primary utility likely lies as an intermediate in multi-step synthetic sequences, where the 1,3-dioxane serves to protect a diol or carbonyl functionality while the propan-1-ol is manipulated.

The synthesis of related structures, such as 2-substituted-1,3-dioxan-5-ones, has been developed and their utility demonstrated in the synthesis of natural products. usask.ca These synthetic routes often involve the protection of a diol, followed by modification of a side chain. The synthesis of 3-benzo thieme-connect.deCurrent time information in Bangalore, IN.dioxol-5-yl-2-methyl-propan-1-ol from 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal has also been reported, indicating established methodologies for constructing similar structures. chemicalbook.com

Detailed physicochemical properties for the closely related compound 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one are available, providing insights into the expected characteristics of this compound. epa.gov The research on this and similar molecules underscores the continued interest in developing and characterizing novel building blocks for organic synthesis.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Property | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one epa.gov | 1-(1,3-Benzodioxol-5-yl)propan-1-ol nih.gov |

| Molecular Formula | C₁₆H₂₂O₃ | C₁₀H₁₂O₃ |

| Molar Mass | 262.34 g/mol | 180.20 g/mol |

| Boiling Point | 352 °C (Predicted) | Not available |

| Melting Point | 73.1 °C (Predicted) | Not available |

| LogP (Octanol-Water) | 3.27 - 3.30 (Predicted) | 1.6 (Predicted) |

| Water Solubility | 2.76e-4 g/L (Predicted) | Not available |

Structure

3D Structure

Properties

CAS No. |

88416-52-8 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

3-(1,3-dioxan-5-yl)propan-1-ol |

InChI |

InChI=1S/C7H14O3/c8-3-1-2-7-4-9-6-10-5-7/h7-8H,1-6H2 |

InChI Key |

KXJCAIKEDPSULO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 1,3 Dioxan 5 Yl Propan 1 Ol and Structural Analogues

Strategies for the Cycloaddition and Condensation Leading to 1,3-Dioxane (B1201747) Rings

The formation of the 1,3-dioxane ring is a cornerstone of this synthesis, typically achieved through acid-catalyzed condensation reactions between a 1,3-diol and a carbonyl compound. wikipedia.orgorganic-chemistry.orgthieme-connect.de This transformation, a form of acetalization or ketalization, is a reversible reaction that requires the removal of water to drive it towards completion. organic-chemistry.orgthieme-connect.de

Acetalization and Ketalization Protocols Utilizing 1,3-Diols

The most prevalent method for synthesizing the 1,3-dioxane scaffold is the direct reaction of a 1,3-diol with an aldehyde or a ketone. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either Brønsted or Lewis acids. organic-chemistry.orgthieme-connect.de In the context of synthesizing 3-(1,3-Dioxan-5-YL)propan-1-OL, the key precursors would be 2-(2-hydroxyethyl)propane-1,3-diol and a suitable carbonyl compound, typically formaldehyde (B43269) or a synthetic equivalent.

Standard procedures often employ catalysts like p-toluenesulfonic acid (p-TsOH) in a solvent such as toluene (B28343) or benzene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.orgthieme-connect.de This continuous removal of the water byproduct shifts the reaction equilibrium towards the formation of the 1,3-dioxane product. thieme-connect.de Alternative methods for water removal include the use of dehydrating agents like molecular sieves or the addition of orthoesters, such as trimethyl orthoformate, which react with water to form alcohols and esters. organic-chemistry.orgthieme-connect.de

The choice of diol is crucial; while propane-1,3-diol can be used, substituted variants like 2,2-dimethylpropane-1,3-diol (neopentyl glycol) are often more reactive and can lead to higher yields, especially with sterically hindered ketones. thieme-connect.de The stability of the resulting dioxane is also a factor, with 1,3-dioxanes generally being more stable than their five-membered 1,3-dioxolane (B20135) counterparts. organic-chemistry.org

Exploration of Alternative Cyclization Approaches

Beyond direct acetalization, other strategies exist for forming the 1,3-dioxane ring. Transacetalization is a valuable alternative, particularly under conditions where the direct method is inefficient. thieme-connect.de This involves reacting a 1,3-diol with a pre-existing acetal (B89532), such as (dimethoxymethyl)benzene, under acidic catalysis to form the more stable cyclic acetal. thieme-connect.de This method avoids the generation of water. Another approach is the interconversion of a thioacetal to an acetal, which has the advantage of proceeding under basic conditions. thieme-connect.de

The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene followed by the capture of the resulting cation by water, can also produce 1,3-dioxane derivatives, although this is more common for the synthesis of 4-substituted dioxanes. wikipedia.org

Introduction and Functionalization of the Propan-1-ol Side Chain at C-5 of the 1,3-Dioxane Ring

The introduction of the 3-hydroxypropyl group at the C-5 position of the 1,3-dioxane ring can be accomplished either by starting with a precursor that already contains this fragment or by functionalizing a pre-formed dioxane ring at the C-5 position.

Carbon-Carbon Bond Forming Reactions for Propanol (B110389) Moiety Attachment

A common strategy for constructing 5,5-disubstituted 1,3-dioxanes involves starting with a derivative of malonic acid, such as diethyl malonate. google.com The synthesis could proceed by reacting diethyl bishydroxymethylmalonate with an aldehyde or ketone. google.com To achieve the target structure, a precursor such as diethyl 5,5-bis(hydroxymethyl)malonate could be cyclized, followed by reduction of the ester groups to the corresponding diol, selective protection, and further manipulation to yield the propan-1-ol side chain.

Alternatively, carbon-carbon bond formation can be achieved through reactions like the Michael addition or aldol (B89426) condensation on a 1,3-dioxane precursor bearing an appropriate activating group at C-5. clockss.orgchalmers.se For instance, a 1,3-dioxane-5-carbaldehyde could undergo a Wittig reaction or a Grignard addition with a two-carbon unit, followed by subsequent chemical transformations to yield the desired propan-1-ol side chain.

Selective Derivatization of the Primary Alcohol Functionality

Once the this compound molecule is synthesized, the primary alcohol of the propanol side chain is available for a variety of chemical transformations. The key challenge is to perform these reactions selectively without affecting the acid-sensitive 1,3-dioxane ring. thieme-connect.de

Standard derivatization reactions for primary alcohols include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under neutral or mildly basic conditions.

Etherification: Williamson ether synthesis using an alkyl halide and a non-nucleophilic base.

Oxidation: Controlled oxidation to the corresponding aldehyde or carboxylic acid using reagents that are compatible with the acetal protecting group, such as those based on chromium (e.g., PCC, PDC) under buffered conditions or Swern and Dess-Martin oxidations. organic-chemistry.org

Recent advances have also demonstrated the potential for site-selective catalytic manipulation of polyfunctional molecules. nih.gov For example, iridium-catalyzed dehydrogenation shows a strong kinetic preference for primary over secondary alcohols, enabling chemoselective C-H functionalization of the primary carbinol in the presence of other hydroxyl groups and protecting groups. nih.gov Such methods could allow for the direct coupling of the primary alcohol with other molecules without the need for intermediate protection-deprotection steps. nih.gov

Catalytic Systems and Optimized Reaction Conditions in 1,3-Dioxane Synthesis

The synthesis of 1,3-dioxanes is highly dependent on the catalytic system and reaction conditions employed. The goal is to achieve high yields and purity while minimizing side reactions and decomposition of sensitive starting materials. google.com

A wide array of acid catalysts have been successfully used. These range from simple inorganic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to sulfonic acids such as p-toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA). thieme-connect.degoogle.comnih.gov Lewis acids, including zinc(II) chloride (ZnCl₂), bismuth triflate (Bi(OTf)₃), and cerium(III) triflate (Ce(OTf)₃), are also effective and can offer advantages in terms of chemoselectivity, especially for acid-sensitive substrates. organic-chemistry.orgacs.org

Solid-supported and heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15) and acidic clays (e.g., Montmorillonite K10), provide the benefit of easy separation from the reaction mixture, simplifying the workup procedure. google.comnih.gov

Reaction temperatures are typically optimized to ensure a reasonable reaction rate without causing degradation. Many acetalization reactions are run at elevated temperatures to facilitate the azeotropic removal of water. organic-chemistry.org However, milder conditions, even down to room temperature or below, can be effective, particularly with highly reactive substrates or more potent catalytic systems. google.comnih.gov The choice of solvent also plays a critical role, with non-polar solvents like toluene, benzene, or dichloromethane (B109758) being common. thieme-connect.demdpi.com In some cases, solvent-free conditions have been reported to be efficient. researchgate.net

The table below summarizes various catalytic systems and conditions for the synthesis of 1,3-dioxanes.

| Catalyst | Substrates | Solvent | Conditions | Water Removal | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Aldehydes/Ketones, 1,3-Diols | Toluene/Benzene | Reflux | Dean-Stark | Good to Excellent | organic-chemistry.org, thieme-connect.de |

| Sulfuric Acid (H₂SO₄) / Sodium Bisulfate (NaHSO₄) | Bishydroxymethyl compounds, Aldehydes/Ketones | - | 50°C | Distillation of low boilers | ~74 | google.com |

| Iodine (I₂) | Carbonyl compounds, 1,3-bis(trimethylsiloxy)propane | Aprotic | Neutral | - | High | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Hydroxyacetophenones, Diols | - | Mild | Triisopropyl orthoformate | Good | organic-chemistry.org |

| Montmorillonite K10 | Salicylaldehyde (B1680747), Diols | Toluene | Dean-Stark | Dean-Stark | 40-95 | nih.gov |

| Hydrochloric Acid (HCl) | Acetone (B3395972), 1,3-Diols | Acetone | Room Temp | None | High | nih.gov |

| Bismuth Triflate (Bi(OTf)₃) | Aldehydes/Ketones, Alcohols | - | Mild | - | High | acs.org |

Brønsted Acid Catalyzed Transformations

Brønsted acid catalysis is a conventional and widely employed method for the synthesis of 1,3-dioxanes. This approach typically involves the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. For the synthesis of this compound, a suitable precursor would be 2-(2-hydroxyethyl)propane-1,3-diol, which can be reacted with an appropriate carbonyl compound or its equivalent.

Commonly used Brønsted acids for this transformation include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). The reaction is generally carried out in a non-polar solvent such as toluene or benzene, with the continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the formation of the dioxane product. organic-chemistry.org

The general mechanism involves the protonation of the carbonyl oxygen by the Brønsted acid, which activates the carbonyl group for nucleophilic attack by one of the hydroxyl groups of the 1,3-diol. Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,3-dioxane ring. The choice of the carbonyl compound determines the substitution at the 2-position of the dioxane ring. For an unsubstituted 2-position, formaldehyde or its equivalents like paraformaldehyde are used.

A representative, though not specific to the title compound, study on the condensation of substituted benzaldehydes with 1,3-propanediol in boiling benzene with a sulfo cation exchanger as the catalyst highlights the utility of Brønsted acids in forming 2-substituted 1,3-dioxanes. researchgate.net An enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde to form 1,3-dioxanes using a confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst has also been described, which can be a pathway to chiral 1,3-diols after ring opening. researchgate.net

Table 1: Examples of Brønsted Acid Catalysts in 1,3-Dioxane Synthesis

| Catalyst | Carbonyl Source | Diol | Solvent | Conditions | Reference |

| p-Toluenesulfonic acid | Aldehyde/Ketone | 1,3-Propanediol | Toluene | Reflux, Dean-Stark | organic-chemistry.org |

| Sulfuric acid | Aldehyde/Ketone | 1,3-Propanediol | Benzene | Reflux, Dean-Stark | General Knowledge |

| FIBAN K-1 (sulfo cation exchanger) | Substituted Benzaldehydes | 1,3-Propanediol | Benzene | Boiling | researchgate.net |

| Imino-imidodiphosphate (iIDP) | Paraformaldehyde | Styrenes (as precursors to diols) | Not specified | Not specified | researchgate.net |

Lewis Acid Catalyzed Reactions

Lewis acid catalysis offers an alternative and often milder approach for the synthesis of 1,3-dioxanes. Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, thereby enhancing its electrophilicity and facilitating the nucleophilic attack by the diol. Common Lewis acids used for this purpose include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and zirconium tetrachloride (ZrCl₄). organic-chemistry.org

The reaction of ketones with oxiranes catalyzed by Lewis acids to form 1,3-dioxolanes suggests analogous pathways for 1,3-dioxane synthesis from 1,3-diols and carbonyl compounds. openalex.org Zirconium tetrachloride has been reported as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org The Prins cyclization of olefins with formaldehyde, catalyzed by solid acid catalysts like ZnAlMCM-41, can also yield 1,3-dioxanes. rsc.org

One of the advantages of using Lewis acids is the potential for improved selectivity, particularly in substrates with multiple functional groups. The choice of Lewis acid and reaction conditions can influence the outcome of the reaction, including the yield and the formation of byproducts. For instance, in the context of related 1,4-dioxane synthesis, Tf₂NH has been used as a Brønsted acid that can be considered in the broader context of acid catalysis. nih.gov

Table 2: Lewis Acids in Acetalization Reactions

| Lewis Acid | Substrate 1 | Substrate 2 | Solvent | Key Features | Reference |

| ZrCl₄ | Carbonyl compounds | 1,3-Propanediol | Not specified | High efficiency, chemoselective | organic-chemistry.org |

| ZnAlMCM-41 | Olefins | Formaldehyde | Not specified | Prins cyclization, reusable catalyst | rsc.org |

Emerging Organocatalytic and Metal-Mediated Syntheses

In recent years, organocatalysis and transition metal-mediated reactions have emerged as powerful tools in organic synthesis, offering novel pathways for the formation of heterocyclic compounds like 1,3-dioxanes with high levels of stereocontrol.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been applied to the asymmetric synthesis of 1,3-dioxolanes through a formal [3+2] cycloaddition, suggesting potential for extension to 1,3-dioxane systems. nih.gov Chiral proline-derived organocatalysts have been used in asymmetric aldol reactions to produce chiral 1,3-keto alcohols, which are precursors to chiral 1,3-diols, the key building blocks for chiral 1,3-dioxanes. nih.gov

Transition metal catalysis provides a versatile platform for the synthesis of functionalized heterocycles. While direct metal-catalyzed synthesis of this compound is not explicitly detailed in the provided search results, related methodologies are indicative of the potential of this approach. For example, a rhodium(II)-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles. nih.govrsc.org Direct transition metal-catalyzed functionalization of heteroaromatic compounds is a well-established field that could be adapted for the modification of pre-formed 1,3-dioxane rings. nih.gov Copper(I) iodide has been used to mediate the synthesis of functionalized benzo nih.govrsc.orgdioxin-4-ones, showcasing the utility of copper in forming related oxygen heterocycles. rsc.orgresearchgate.net

Impact of Solvent Systems and Temperature Profiles on Reaction Efficiency

The efficiency of 1,3-dioxane synthesis is significantly influenced by the choice of solvent and the reaction temperature. In acid-catalyzed acetalization reactions, the solvent plays a crucial role in the removal of water, which is a byproduct of the reaction. Aprotic, non-polar solvents like toluene and benzene are often preferred as they allow for the azeotropic removal of water using a Dean-Stark apparatus, thereby shifting the reaction equilibrium towards the product. organic-chemistry.org

The reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products or decomposition of the starting materials or product. For instance, in the synthesis of 1,4-dioxane from oxirane, the reaction temperature affects the conversion and the selectivity, with higher temperatures leading to a decrease in the formation of the acetaldehyde (B116499) byproduct. mdpi.com The choice of solvent can also be critical in biocatalytic and chemocatalytic sequential reactions, where solvent switching might be necessary to accommodate the different requirements of each catalytic step. rwth-aachen.de In some cases, solvent-free conditions using a rotary evaporator have been shown to be efficient for the formation of cyclic acetals, offering a greener alternative. organic-chemistry.org The polarity of the solvent can also play a role; for example, 1,4-dioxane, a non-polar solvent, is miscible with water and can be challenging to dry. rochester.edu

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of a stereocenter at the 5-position of the 1,3-dioxane ring in this compound necessitates the development of stereoselective synthetic methods to control the configuration of this center and any other stereocenters that may be present in the molecule.

Diastereoselective Control in Ring Formation and Side-Chain Introduction

Diastereoselective synthesis of substituted 1,3-dioxanes can be achieved by utilizing chiral starting materials or by controlling the stereochemical outcome of the ring-forming reaction. A practical three-step strategy for the synthesis of 5-hydroxy-1,3-dioxanes involves the stereoselective reduction of an intermediate 1,3-dioxan-5-one (B8718524). The use of different reducing agents, such as LiAlH₄ or L-Selectride, can lead to the preferential formation of either the cis or trans diastereomer. thieme-connect.com

A highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been described, proceeding through an addition/oxa-Michael sequence. researchgate.net This demonstrates that the stereochemistry of substituents on the dioxane ring can be controlled during its formation. The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, also plays a crucial role in directing the stereochemical outcome of reactions involving substituents on the ring. thieme-connect.de

Enantioselective Approaches for Chiral Induction

Enantioselective synthesis of chiral 1,3-dioxanes can be accomplished through several strategies, including the use of chiral catalysts or chiral auxiliaries. Chiral 1,3-diols, which can be derived from enantioselective reactions, are valuable starting materials for the synthesis of optically active 1,3-dioxanes. thieme-connect.de

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For example, a cinchona-alkaloid-thiourea-based bifunctional organocatalyst has been used for the asymmetric synthesis of 1,3-dioxolanes. nih.gov The development of new chiral organocatalysts for asymmetric aldol reactions allows for the synthesis of chiral 1,3-keto alcohols with high enantiomeric purity, which can then be reduced to chiral 1,3-diols. nih.gov

Furthermore, chiral Lewis acids or Brønsted acids can be employed to catalyze the enantioselective formation of the 1,3-dioxane ring. The use of chiral catalysts in the Prins reaction, for instance, can lead to the formation of enantioenriched 1,3-dioxanes. researchgate.net Rhodium-catalyzed asymmetric cascade reactions have also proven effective in the enantioselective synthesis of related chiral 1,3-dioxoles. nih.govrsc.org These approaches provide pathways to control the absolute stereochemistry of the 5-position of the 1,3-dioxane ring in molecules such as this compound.

Strategic Application of Protecting Group Chemistry for Alcohol and Acetal Functionalities

In the synthesis of this compound and its analogues, the interplay between the alcohol and the functionalities that form the acetal is a key consideration. The synthetic design often revolves around the selective protection and deprotection of hydroxyl groups in polyol precursors.

A common and efficient strategy for constructing the 5-substituted 1,3-dioxane core is through the acid-catalyzed condensation of a triol, such as a glycerol (B35011) derivative, with an aldehyde or ketone. In this context, protecting group chemistry becomes paramount for directing the cyclization and allowing for the subsequent elaboration of the side chain.

For instance, a plausible synthetic route towards this compound could commence with a precursor already containing the C3-side chain. A key intermediate for such a synthesis would be a 1,2,4-triol. To selectively form the 1,3-dioxane ring, the terminal hydroxyl group of the propyl side chain must be temporarily protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are ideal candidates for this role due to their ease of installation, stability under the acidic conditions required for acetal formation, and selective removal with fluoride reagents.

The general synthetic sequence would involve:

Selective Protection: The primary alcohol of a suitable triol precursor is protected, for example, as a silyl ether.

Acetal Formation: The remaining 1,3-diol moiety is then reacted with an appropriate aldehyde (e.g., formaldehyde or benzaldehyde) in the presence of an acid catalyst to form the 1,3-dioxane ring.

Deprotection: Finally, the protecting group on the side-chain alcohol is removed to yield the target compound, this compound.

The choice of the aldehyde for the acetal formation can also be strategic. Using a substituted benzaldehyde, for instance, can introduce additional points for functionalization or influence the stereochemistry of the dioxane ring. The resulting benzylidene acetals are readily cleaved by hydrogenolysis, a mild method that is often compatible with other functional groups.

An alternative approach involves starting with a pre-formed 5-substituted 1,3-dioxane, such as 5-hydroxymethyl-1,3-dioxane, which can be synthesized from the Prins reaction between allyl alcohol and formaldehyde. The hydroxyl group at the 5-position can then be elongated to the desired 3-hydroxypropyl side chain. This multi-step elongation might involve oxidation to an aldehyde, followed by a Wittig reaction or a Grignard addition, and subsequent reduction. Throughout this sequence, it may be necessary to protect the newly introduced terminal hydroxyl group, again highlighting the importance of a robust protecting group strategy.

The following table summarizes common protecting groups for alcohols and their typical conditions for introduction and removal, which are relevant for the synthesis of this compound and its analogues.

| Protecting Group | Abbreviation | Introduction Reagents | Removal Reagents | Stability |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole, DMF | TBAF, THF; HF, pyridine (B92270) | Stable to base, mild acid. Labile to strong acid and fluoride. |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole, DMF | TBAF, THF; HF, pyridine | More stable to acid than TBDMS. Labile to fluoride. |

| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C; Na, NH₃ (l) | Stable to acid and base. Labile to hydrogenolysis. |

| Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH | p-TsOH, MeOH; aq. acid | Stable to base. Labile to acid. |

| Benzylidene acetal | - | Benzaldehyde, acid catalyst | H₂, Pd/C; aq. acid | Stable to base. Labile to hydrogenolysis and acid. |

These protecting groups offer a versatile toolbox for the synthetic chemist, allowing for the orchestration of complex reaction sequences required for the synthesis of bifunctional molecules like this compound. The selection of the appropriate protecting group is dictated by the specific reaction conditions of the subsequent steps in the synthetic route.

Reaction Pathways and Advanced Chemical Transformations of 3 1,3 Dioxan 5 Yl Propan 1 Ol

Reactivity Profile of the 1,3-Dioxane (B1201747) Heterocycle

The 1,3-dioxane ring is a cyclic acetal (B89532), a structural motif widely employed in organic synthesis as a protecting group for carbonyl compounds and 1,3-diols. thieme-connect.de Its reactivity is primarily characterized by its stability under certain conditions and its susceptibility to cleavage under others.

Acid-Induced Ring Opening and Cleavage Mechanisms

The 1,3-dioxane ring is labile to both Brønsted and Lewis acids. thieme-connect.de This susceptibility to acid-catalyzed hydrolysis is a cornerstone of its use as a protecting group, allowing for its removal to regenerate the original carbonyl and diol functionalities. organic-chemistry.org The mechanism of acid-catalyzed cleavage involves the formation of an oxocarbenium ion intermediate. cdnsciencepub.com In the presence of a Lewis acid like aluminum chloride (AlCl₃) and a hydride source such as lithium aluminum hydride (LiAlH₄), 1,3-dioxanes undergo reductive cleavage to yield hydroxy ethers. cdnsciencepub.com The rate-determining step in this process is the formation of the oxocarbenium ion. cdnsciencepub.com

Studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that 1,3-dioxolanes are generally hydrogenolyzed faster. cdnsciencepub.comcdnsciencepub.com This difference in reactivity is attributed to the greater ease of forming a planar oxocarbenium ion from the more planar 1,3-dioxolane (B20135) ring compared to the chair conformation of the 1,3-dioxane ring. cdnsciencepub.com However, the presence of substituents on the ring can influence this trend. cdnsciencepub.com

Stability Considerations under Basic, Reductive, and Oxidative Regimes

A key feature of the 1,3-dioxane heterocycle is its general stability under basic, reductive, and oxidative conditions. thieme-connect.de This stability allows for chemical modifications to other parts of the molecule without affecting the dioxane ring. For instance, 1,3-dioxanes are stable to various nucleophiles and bases. organic-chemistry.org They are also generally resistant to cleavage by common reducing agents like lithium aluminum hydride in the absence of a Lewis acid. cdnsciencepub.com

Regarding oxidative conditions, 1,3-dioxanes are typically stable towards mild, high-valent chromium reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can lead to cleavage. organic-chemistry.org For example, some strong oxidizing agents like perchloric acid (HClO₄) in dichloromethane (B109758) can cleave acetals. organic-chemistry.org The combination of potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA) with a strong Lewis acid can also enhance the sensitivity of the acetal to oxidation. organic-chemistry.org Recent research has also highlighted the superior oxidation stability of poly(1,3-dioxane) compared to its five-membered ring counterpart, poly(1,3-dioxolane), with the former showing stability above 4.7 V. rsc.orgresearchgate.net

Transacetalization Reactions and Exchange Processes

Transacetalization is a characteristic reaction of 1,3-dioxanes where the acetal function is transferred from one diol to another or reacts with other carbonyl compounds under acidic conditions. psu.edursc.orgmdpi.com This process is essentially an equilibrium-driven exchange reaction. For instance, acid-catalyzed transacetalization in acetone (B3395972) is a common method for deprotection. organic-chemistry.org

Gas-phase studies have demonstrated that 1,3-dioxane undergoes extensive transacetalization with a variety of acylium ions, leading to the formation of six-membered 1,3-dioxanylium ions. psu.edursc.orgrsc.org This reaction proceeds through initial O-acylation followed by ring-opening and ring-reforming steps. psu.edu The reactivity in these gas-phase reactions can be influenced by the nature of the acylium ion. psu.edu Intramolecular transacetalization reactions have also been utilized in the synthesis of complex heterocyclic systems, such as the formation of conformationally-restricted 1,3-dioxanes. mdpi.com These reactions often require careful optimization of acid catalysts and solvents to achieve the desired outcome. mdpi.com

Chemoselective Transformations of the Propan-1-ol Side Chain

The primary alcohol of the propan-1-ol side chain in 3-(1,3-dioxan-5-yl)propan-1-ol offers a site for various chemical transformations. The stability of the 1,3-dioxane ring under many reaction conditions allows for selective manipulation of this side chain.

Controlled Oxidation Reactions of the Primary Alcohol

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the reagents and reaction conditions. wikipedia.org A variety of methods have been developed for the selective oxidation of primary alcohols in the presence of other functional groups.

One of the most widely used methods for the selective oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant. google.comorgsyn.org This system is known for its high selectivity for primary alcohols over secondary alcohols and its compatibility with acid-sensitive protecting groups. orgsyn.orgorganic-chemistry.org For example, using TEMPO with iodosobenzene (B1197198) diacetate (IBD) provides an effective protocol for this transformation without over-oxidation to the carboxylic acid. orgsyn.org Alternatively, a combination of TEMPO and sodium hypochlorite (B82951) (NaOCl) under phase-transfer conditions can also be employed. nih.gov

To achieve oxidation to the carboxylic acid, a two-step, one-pot procedure can be utilized where the initial TEMPO/NaOCl oxidation is followed by treatment with sodium chlorite (B76162) (NaClO₂). nih.gov This method is compatible with many sensitive functional groups, including acid-labile ketals. nih.gov

| Reagent System | Product | Key Features |

| TEMPO / Iodosobenzene diacetate (IBD) | Aldehyde | High selectivity for primary alcohols, avoids over-oxidation. orgsyn.org |

| TEMPO / Sodium hypochlorite (NaOCl) | Aldehyde | Phase-transfer conditions. nih.gov |

| TEMPO / NaOCl, then NaClO₂ | Carboxylic acid | One-pot, two-step procedure, compatible with sensitive groups. nih.gov |

| Chromium(VI) reagents (e.g., PCC, PDC) | Aldehyde | Generally mild, but selectivity can be an issue with other oxidizable groups. organic-chemistry.orgwikipedia.org |

Reductive Manipulations of Functional Groups

While the primary alcohol itself is already in a reduced state, transformations of this group often involve its conversion to other functionalities that can then be subjected to reduction. For instance, the alcohol could be oxidized to an aldehyde or carboxylic acid as described above, and these new functional groups could then be further manipulated.

In a broader context of reductive processes involving related structures, the reductive cleavage of the 1,3-dioxane ring itself is a significant reaction, as discussed in section 3.1.1. This process, typically carried out with a hydride reagent like LiAlH₄ in the presence of a Lewis acid like AlCl₃, leads to the formation of a hydroxy ether. cdnsciencepub.com The regioselectivity of this ring opening can be influenced by substituents on the dioxane ring. researchgate.net

Furthermore, in the context of lignin (B12514952) valorization, which involves complex structures containing propanol (B110389) side chains, reductive catalytic fractionation (RCF) is employed. uky.edu This process can lead to the reduction of the propanol side chain to a propyl group, although this is often a result of hydrogenolysis of intermediate species followed by hydrogenation. uky.edu

Esterification and Etherification of the Hydroxyl Group

The primary alcohol functionality of this compound is readily converted into esters and ethers, transformations that are fundamental for modifying the molecule's polarity, reactivity, and steric profile. These reactions typically proceed with high efficiency under standard laboratory conditions.

Esterification: The conversion of the terminal hydroxyl group to an ester can be accomplished using various established methods. Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) provides a straightforward route to the corresponding esters. Alternatively, catalyst-driven methods such as the Steglich esterification, which utilizes a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are effective for coupling with carboxylic acids. researchgate.netacs.org These methods are valued for their mild conditions, which preserve the integrity of the 1,3-dioxane ring.

Etherification: The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach involves the acid-catalyzed condensation with olefins. For instance, the condensation of 5-hydroxy-1,3-dioxane with styrene (B11656) in the presence of an H-Beta zeolite catalyst has been shown to produce ethers. Current time information in Bangalore, IN.

The following table summarizes representative esterification and etherification reactions.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Catalyst/Base | Product |

| Esterification | Acetyl chloride | Pyridine | 3-(1,3-Dioxan-5-yl)propyl acetate |

| Esterification | Benzoic acid | DCC, DMAP | 3-(1,3-Dioxan-5-yl)propyl benzoate |

| Etherification | Benzyl bromide | Sodium hydride (NaH) | 5-(3-(Benzyloxy)propyl)-1,3-dioxane |

| Etherification | tert-Butyl-dimethylsilyl chloride (TBDMSCl) | Imidazole | 5-(3-((tert-Butyldimethylsilyl)oxy)propyl)-1,3-dioxane |

Intramolecular Cyclization and Rearrangement Processes

The unique arrangement of functional groups and the conformational properties of the 1,3-dioxane ring in derivatives of this compound allow for a range of intramolecular reactions, leading to the formation of more complex molecular architectures such as fused and spirocyclic systems.

While direct intramolecular cyclization of this compound is not facile, its derivatives are valuable precursors for constructing intricate polycyclic frameworks.

Fused Systems: Fused rings can be synthesized through intramolecular reactions where the propanol side chain interacts with a functional group attached to the dioxane ring. For example, a derivative such as 2-phenyl-1,3-dioxan-5-one (B2960626) can undergo reactions to build fused heterocyclic structures. acs.org A common strategy involves an intramolecular Heck reaction, where a derivative of the starting alcohol is modified to contain an aryl halide and an alkene, allowing for palladium-catalyzed ring formation.

Spirocyclic Systems: The synthesis of spirocycles from this scaffold is a promising area of research. Spiro-ketals and other spirocyclic structures are prevalent in many natural products. One conceptual approach involves the oxidation of the propanol side chain to a carboxylic acid. This acid can then be coupled with a diol, and subsequent acid-catalyzed spiroketalization can furnish the desired spirocyclic system. Multicomponent domino reactions provide another powerful tool for synthesizing spiro-dioxane derivatives. For instance, a multicomponent reaction involving an aldehyde, Meldrum's acid, and an aminoazole can yield spiro{dioxanopyridine}-4,6-diones. By converting the terminal alcohol of the title compound to an aldehyde, it could serve as a key component in such a reaction.

The table below outlines hypothetical pathways to fused and spirocyclic systems.

Table 2: Proposed Pathways to Fused and Spirocyclic Systems

| Target System | Proposed Precursor | Key Reaction Step | Resulting Structure |

| Fused Bicyclic Ether | 3-(2-allyl-1,3-dioxan-5-yl)propan-1-ol | Intramolecular hydroalkoxylation | Fused oxa-bicyclo[X.Y.Z]alkane |

| Spiro-ketal | 5-(3-hydroxypropyl)-1,3-dioxan-2-one | Acid-catalyzed spiroketalization | 1,5,7-Trioxaspiro[5.5]undecane derivative |

| Spiro-heterocycle | 3-(1,3-Dioxan-5-yl)propanal | Multicomponent condensation | Spiro{dioxanopyridine} derivative |

Characterization of Skeletal Rearrangements

The 1,3-dioxane ring, while generally stable, can undergo skeletal rearrangements under specific, often acidic, conditions. These rearrangements can lead to the formation of isomeric structures or entirely new ring systems. An example of a relevant transformation is the acid-catalyzed rearrangement of certain chromanols, which yields a benzo-1,3-dioxane system, a structural feature found in the natural product averufin.

For this compound derivatives, potential rearrangements could involve:

Ring-Contraction/Expansion: Under strong Lewis acid catalysis, the dioxane ring could potentially rearrange to a more stable 1,3-dioxolane (a five-membered ring) if substituents favor such a transformation.

Side-Chain Involvement: A de Mayo-type rearrangement could be envisioned for a precursor derived from the title compound, potentially leading to a novel bicyclic acetal.

The characterization of such rearranged products relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are crucial for determining the new connectivity and stereochemistry. Changes in chemical shifts, coupling constants, and the appearance of new signals would provide definitive evidence of a skeletal rearrangement. For example, the quaternary carbon of a spiro center would exhibit a characteristic signal in the 13C NMR spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the rearranged isomer, ensuring that no atoms have been lost or gained during the process.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the new molecule, confirming, for example, the retention or transformation of the acetal and hydroxyl groups.

Intermolecular Coupling Reactions and Multicomponent Condensations

The functional handles on this compound allow it to participate in intermolecular bond-forming reactions, including modern cross-coupling and multicomponent condensations, to build larger, more complex molecules.

Intermolecular Coupling Reactions: To be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the molecule must first be appropriately functionalized.

As the Electrophile: The primary alcohol can be converted into a good leaving group, such as a tosylate, mesylate, or halide. The resulting compound can then act as an electrophilic partner in coupling reactions with organometallic reagents.

As the Nucleophile: The alcohol itself can participate in certain coupling reactions, such as Chan-Lam coupling with boronic acids to form ethers.

Multicomponent Condensations: Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. Derivatives of this compound are attractive candidates for MCRs. For example, oxidation of the primary alcohol to the corresponding aldehyde, 3-(1,3-dioxan-5-yl)propanal, would create a key building block for reactions like the Biginelli or Hantzsch pyridine synthesis, leading to complex heterocyclic structures bearing the dioxane moiety.

The table below illustrates potential applications in these advanced synthetic reactions.

Table 3: Intermolecular Coupling and Multicomponent Reaction Examples

| Reaction Name | Derivative of Title Compound | Reaction Partner(s) | Expected Product Class |

| Suzuki Coupling | 3-(1,3-Dioxan-5-yl)propyl tosylate | Phenylboronic acid | Arylated dioxane derivative |

| Heck Coupling | 5-(3-Bromopropyl)-1,3-dioxane | Styrene | Alkenylated dioxane derivative |

| Biginelli Reaction | 3-(1,3-Dioxan-5-yl)propanal | Urea, Ethyl acetoacetate | Dihydropyrimidinone with dioxane side chain |

| Ugi Reaction | 3-(1,3-Dioxan-5-yl)propanal | Amine, Carboxylic acid, Isocyanide | Peptidomimetic with dioxane moiety |

Mechanistic Investigations of Chemical Processes Involving 3 1,3 Dioxan 5 Yl Propan 1 Ol

Elucidation of Reaction Mechanisms for 1,3-Dioxane (B1201747) Formation

The formation of the 1,3-dioxane ring, a core structural feature of 3-(1,3-dioxan-5-yl)propan-1-ol, typically proceeds through the Prins reaction or related acid-catalyzed acetalization reactions. beilstein-journals.orgorganic-chemistry.org The Prins reaction involves the acid-catalyzed addition of an aldehyde, such as formaldehyde (B43269), to an alkene. beilstein-journals.org

Detailed computational studies using Density Functional Theory (DFT) have shed light on the mechanistic pathways of 1,3-dioxane formation. One proposed mechanism involves a concerted path leading to a 1,3-diol intermediate as the rate-determining step. beilstein-journals.org This diol can then react further. An alternative pathway suggests the formation of a hemiacetal intermediate, which subsequently undergoes ring closure to yield the 1,3-dioxane product. beilstein-journals.org The stability of this hemiacetal intermediate is nearly equivalent to that of the final dioxane product, suggesting a potential equilibrium between these two species. beilstein-journals.org

The reaction is catalyzed by Brønsted or Lewis acids. organic-chemistry.org Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various zeolites. beilstein-journals.orgorganic-chemistry.orgmdpi.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, in the Prins reaction between propene and formaldehyde, different zeolite catalysts like H-BEA, H-FAU, and H-MFI show varying selectivities towards different products, with H-FAU favoring the production of 4-methyl-1,3-dioxane. mdpi.com The acidity and textural properties of the zeolite, such as pore volume and diameter, play a crucial role in determining the product distribution. mdpi.com

To drive the equilibrium towards the formation of the 1,3-dioxane, water, a byproduct of the reaction, is typically removed. This can be achieved through azeotropic distillation or by using drying agents like molecular sieves or orthoesters, such as trimethyl orthoformate. thieme-connect.de Orthoesters can also participate in the reaction by first forming an acyclic acetal (B89532), which then converts to the more stable cyclic 1,3-dioxane. thieme-connect.de

Mechanistic Pathways Governing Side-Chain Modifications

The propan-1-ol side chain of this compound offers a site for various chemical modifications. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. For instance, oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The presence of the 1,3-dioxane ring can influence the reactivity of the side chain. The ring itself is generally stable under basic, reductive, and many oxidative conditions, allowing for selective transformations of the side-chain functionality. thieme-connect.de However, strongly acidic conditions used for certain side-chain modifications could potentially lead to the cleavage of the dioxane ring.

Research on related structures, such as itraconazole (B105839) analogues with modified side chains, indicates that the length, branching, and polarity of the side chain can significantly impact the molecule's biological activity. nih.gov While direct mechanistic studies on the side-chain modifications of this compound are not extensively reported, the principles of functional group transformations in organic chemistry would apply. For example, esterification could be achieved through reaction with a carboxylic acid or its derivative under acidic or basic catalysis.

Studies on the Kinetics and Thermodynamics of Ring Stability and Cleavage

The stability of the 1,3-dioxane ring is a key factor in its utility as a protecting group and its presence in various chemical structures. thieme-connect.de Like cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de The energy barrier for the chair-twist conformation is lower for 1,3-dioxane compared to cyclohexane due to the shorter C-O bond lengths. thieme-connect.de

The stability of the ring is influenced by substituents. Equatorial substitution at the C2 position is generally favored thermodynamically to minimize diaxial interactions. thieme-connect.de However, the anomeric effect can stabilize an axial position for certain substituents like alkoxy groups at C2. thieme-connect.de

The cleavage of the 1,3-dioxane ring is typically acid-catalyzed. thieme-connect.de Kinetic studies on the gas-phase reactions of hydroxyl radicals with related cyclic acetals like 1,3-dioxolane (B20135) have been conducted to understand their atmospheric lifetimes. rsc.org For 1,3-dioxolane, the rate coefficient for its reaction with OH radicals was determined over a range of temperatures, providing insight into its reactivity. rsc.org

The thermodynamics of ring cleavage are influenced by factors such as ring strain. acs.org For instance, the heterocyclic oxygen atoms in 1,3-dioxolane weaken the C-O bonds, leading to lower activation barriers for ring-opening reactions. acs.org In the context of carbohydrate chemistry, the regioselective ring opening of 1,3-dioxane-type acetals is a powerful tool for the selective manipulation of hydroxyl groups. researchgate.net The mechanism of this cleavage often involves the formation of a cyclic carbocation intermediate, which is then attacked by a nucleophile. researchgate.net

| Temperature (K) | Rate Coefficient (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 243 | - |

| 298 | 11.1 ± 0.9 |

| 372 | - |

Note: The table presents the rate coefficient for the reaction of OH radicals with 1,3-dioxolane at 298 K. rsc.org The Arrhenius expression for this reaction is k₃ = (6.70 ± 0.86) × 10⁻¹² exp[(154 ± 36)/T]. rsc.org

Catalytic Cycle Analysis and Catalyst Deactivation Pathways

The synthesis of 1,3-dioxanes, including the parent structure of this compound, often relies on acid catalysis. mdpi.comresearchgate.net Understanding the catalytic cycle and potential deactivation pathways is crucial for optimizing these reactions.

In the case of zeolite catalysts used in the Prins reaction, the catalytic cycle involves the interaction of the reactants with the acid sites of the zeolite. mdpi.com Catalyst deactivation can occur through various mechanisms. For instance, the formation of coke or high-molecular-weight byproducts can block the active sites or pores of the catalyst, leading to a decrease in activity. mdpi.com The rate of deactivation can be influenced by the properties of the catalyst, such as the ratio of strong to weak acid sites. mdpi.com For example, H-MFI zeolites have been observed to deactivate faster than H-BEA zeolites in the Prins reaction of propene and formaldehyde. mdpi.com

In homogeneous catalysis, deactivation pathways can involve the degradation of the catalyst itself. For example, in hydrogenations catalyzed by manganese pincer complexes, the catalyst can degrade through dimerization or dissociation of the ligand. tudelft.nl For Lewis acid catalysts, deactivation can occur through reaction with nucleophiles present in the reaction mixture or through competitive binding of other species, such as 1,4-dioxane, to the Lewis acid center. researchgate.net

The interaction between the catalyst and the substrate is a critical step in the catalytic cycle. In the formation of 1,3-dioxanes, the acid catalyst protonates the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diol. With zeolite catalysts, the shape selectivity imposed by the pore structure can influence which substrates can access the active sites and how they interact, thereby controlling the product distribution. mdpi.com

Computational studies, such as DFT calculations, can provide detailed insights into catalyst-substrate interactions. beilstein-journals.org These studies can model the geometry of the catalyst-substrate complex and calculate the energetics of the interaction, helping to understand the reaction pathway at a molecular level.

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. Transition states represent the highest energy point along the reaction coordinate and determining their structure and energy provides crucial information about the reaction kinetics.

DFT calculations have been instrumental in characterizing the transition states for various steps in the formation of 1,3-dioxanes. beilstein-journals.org For the Prins reaction, the transition state for the concerted formation of the 1,3-diol has been identified as the rate-determining step. beilstein-journals.org The geometry of this transition state can provide clues about the nature of the bond-forming and bond-breaking processes. For example, in some cases, the transition state geometry may resemble that of a carbocation intermediate, even if a discrete carbocation is not formed. beilstein-journals.org

Experimental techniques can also provide information about transition states, albeit indirectly. Kinetic studies that determine activation parameters (enthalpy and entropy of activation) can offer insights into the nature of the transition state.

Application of Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. researchgate.netacs.org By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), chemists can follow the labeled atom through the reaction and determine its final position in the product molecules.

In the context of 1,3-dioxane formation, isotope labeling experiments have been used to investigate the mechanism of the enantioselective intermolecular Prins reaction. researchgate.net These studies, combined with computational analysis, have suggested a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin. researchgate.net

Furthermore, isotope labeling has been crucial in elucidating more complex reaction mechanisms where intermediates may be in equilibrium or where unexpected rearrangements occur. For instance, in the formation of 1,2,4-triazolinium salts, ¹³C labeling experiments revealed isotopic scrambling that could not be explained by the initially proposed mechanism. acs.org This led to the discovery of a concurrent reaction pathway involving a cyclic 1,3-oxazetidine (B3055997) intermediate. acs.org

While specific isotope labeling studies on this compound were not found in the search results, the principles of this technique are broadly applicable to understanding the mechanisms of its formation and subsequent reactions. For example, labeling the oxygen atoms of the diol or the carbon atom of the aldehyde could definitively confirm the atom connectivity in the final 1,3-dioxane product.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(1,3-Dioxan-5-YL)propan-1-OL. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the chemical environment, connectivity, and stereochemistry can be assembled.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the number of different proton environments and their neighboring protons. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons. researchgate.net The signals for the protons on the dioxane ring are expected in the range of δ 3.5-4.5 ppm. The propanol (B110389) side chain would exhibit characteristic signals for the -CH₂-OH group, the adjacent -CH₂- group, and the -CH- group attached to the dioxane ring. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-2 (dioxane) | ~4.7-4.9 | Singlet or AB quartet | Dependent on substitution at C2. |

| H-4, H-6 (axial, dioxane) | ~3.6-3.8 | Multiplet | Typically upfield from equatorial protons. |

| H-4, H-6 (equatorial, dioxane) | ~4.0-4.2 | Multiplet | Typically downfield from axial protons. |

| H-5 (dioxane) | ~1.8-2.2 | Multiplet | |

| -CH₂- (propanol, adjacent to OH) | ~3.6 | Triplet | Coupled to the adjacent -CH₂- group. |

| -CH₂- (propanol, middle) | ~1.6 | Multiplet | Coupled to both adjacent methylene (B1212753) and methine groups. |

| -CH- (propanol, attached to dioxane) | ~1.5 | Multiplet | |

| -OH (propanol) | Variable | Broad Singlet | Position and coupling can vary. |

Note: The chemical shifts are estimates based on data for related 5-substituted 1,3-dioxanes and propan-1-ol. Actual values may vary.

Carbon (¹³C) NMR for Carbon Skeleton Mapping

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the 1,3-dioxane ring are characteristic, with the C2 carbon typically appearing around 90-100 ppm and the C4/C6 carbons at approximately 60-70 ppm. univ-lemans.fr The carbons of the propanol side chain would resonate in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (dioxane) | 90-95 |

| C-4, C-6 (dioxane) | 65-70 |

| C-5 (dioxane) | 30-35 |

| -CH- (propanol, attached to dioxane) | 35-40 |

| -CH₂- (propanol, middle) | 25-30 |

| -CH₂- (propanol, adjacent to OH) | 60-65 |

Note: The chemical shifts are estimates based on data for related 5-substituted 1,3-dioxanes and propan-1-ol. Actual values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be observed between adjacent protons, for example, between the protons of the propanol chain and between the geminal and vicinal protons of the dioxane ring. This would allow for the tracing of the spin systems and confirming the connectivity of the propanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the propanol side chain and the 1,3-dioxane ring, for instance, by observing a correlation between the protons on the carbon adjacent to the ring (on the propanol chain) and the C5 carbon of the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the stereochemistry, particularly the orientation of the substituent at the C5 position of the dioxane ring. NOESY detects through-space interactions between protons that are close to each other. For example, correlations between the protons of the propanol side chain and the axial or equatorial protons of the dioxane ring would help in establishing the preferred conformation and the stereochemical arrangement of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for providing insights into its conformational properties.

The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the alcohol and the ether linkages in the dioxane ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info The C-H stretching vibrations of the aliphatic CH₂ and CH groups would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C-C and C-O skeletal vibrations would be Raman active and could provide information about the conformation of the molecule.

Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 (broad) | IR |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |

| C-O Stretch (alcohol) | ~1050 | IR, Raman |

| C-O-C Stretch (dioxane) | 1000-1200 | IR, Raman |

| C-C Stretch | 800-1200 | Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of this compound and for analyzing its fragmentation pattern, which provides valuable structural information.

The exact mass measurement of the molecular ion peak would confirm the elemental composition of C₇H₁₄O₃. The fragmentation pattern in the mass spectrum would be characteristic of the 1,3-dioxane and propanol moieties. Common fragmentation pathways for 1,3-dioxanes involve the cleavage of the ring to form stable oxonium ions. cyberleninka.ruresearchgate.net The propanol side chain could undergo cleavage at various points, leading to characteristic fragment ions.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Origin |

| [M-H]⁺ | C₇H₁₃O₃⁺ | Loss of a hydrogen radical. |

| [M-H₂O]⁺ | C₇H₁₂O₂⁺ | Dehydration from the alcohol. |

| [M-C₃H₇O]⁺ | C₄H₇O₂⁺ | Cleavage of the propanol side chain. |

| 87 | [C₄H₇O₂]⁺ | Common fragment from 1,3-dioxane ring cleavage. docbrown.info |

| 73 | [C₃H₅O₂]⁺ | Fragment from the dioxane ring. |

| 59 | [C₃H₇O]⁺ | Propanol side chain fragment. |

| 45 | [C₂H₅O]⁺ | Common alcohol fragment. |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of this compound could be obtained, this technique would unambiguously confirm its molecular structure.

The crystal structure would reveal the chair conformation of the 1,3-dioxane ring and the precise orientation of the 3-propanol substituent at the C5 position (axial or equatorial). It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of the molecules in the crystal lattice. For analogous 5-substituted 1,3-dioxanes, the substituent's preference for an equatorial or axial position is influenced by steric and electronic factors. epa.govresearchgate.net

Conformational Analysis and Stereochemical Studies of 3 1,3 Dioxan 5 Yl Propan 1 Ol

Preferred Conformational States of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, much like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de This six-membered heterocyclic ring is a common motif in natural products and is frequently used as a protecting group in organic synthesis. thieme-connect.de Its conformational behavior has been a subject of intense study, providing a foundational understanding of non-bonded interactions. thieme-connect.depsu.edu

Chair-Chair Interconversion and Ring Flexibility

The 1,3-dioxane ring is not static; it undergoes a rapid conformational isomerization between two chair forms, known as chair-chair interconversion or ring flipping. researchgate.net During this process, axial substituents become equatorial and vice versa. However, the 1,3-dioxane ring is generally considered less flexible than a cyclohexane ring. The presence of two C-O bonds, which are shorter than C-C bonds, leads to a higher energy barrier for the chair-to-twist-boat interconversion (5.7 kcal/mol for 1,3-dioxane vs. 4.9 kcal/mol for cyclohexane). thieme-connect.de

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed two primary pathways for the conformational isomerization of the equatorial and axial chair conformers, with defined potential barriers for these processes. researchgate.net These studies confirm that the chair conformer is the global minimum on the potential energy surface for most 5-substituted 1,3-dioxanes. researchgate.net Low-temperature NMR studies have been instrumental in "freezing out" these conformers, allowing for the direct observation of the individual chair forms and the determination of the energy barrier to interconversion. nih.gov

Influence of Substituents at C-5 on Conformational Equilibria

The position of the conformational equilibrium in a substituted 1,3-dioxane is significantly influenced by the nature and position of the substituent. For 3-(1,3-dioxan-5-yl)propan-1-ol, the key substituent is the 3-hydroxypropyl group at the C-5 position. In general, substituents at the C-5 position of a 1,3-dioxane ring can exist in either an axial or an equatorial orientation.

The conformational preference is dictated by a balance of steric and electronic interactions. A substituent in the equatorial position generally experiences less steric hindrance from the rest of the ring atoms. However, for certain polar substituents at C-5, the axial orientation can be stabilized by attractive interactions, such as intramolecular hydrogen bonding with the ring oxygen atoms. psu.edu For instance, in 2-isopropyl-5-hydroxy-1,3-dioxane, the axial conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl group and a ring oxygen. psu.edu

| Substituent (R) | ΔG° (kcal/mol) | Solvent | Method |

|---|---|---|---|

| Ethyl | 0.9 | CHCl₃ | Experimental (NMR) |

| Isopropyl | 1.3 | Et₂O | Experimental (NMR) |

| tert-Butyl | 1.1 | CCl₄ | Experimental (NMR) |

| Phenyl | 1.4 - 1.8 | CCl₄ | Experimental (NMR) |

The data in Table 1 illustrates the general preference for the equatorial position for alkyl and phenyl groups at C-5. The 3-hydroxypropyl group in this compound, being a flexible alkyl chain with a polar terminus, would be expected to have a conformational equilibrium that reflects a balance between the steric bulk of the propyl chain favoring the equatorial position and potential weak intramolecular interactions.

Stereochemical Characterization of Isomers and Diastereomers

The presence of substituents on the 1,3-dioxane ring can lead to the formation of stereoisomers. Understanding the stereochemistry is vital as different isomers can have distinct properties and reactivity.

Cis-Trans Isomerism in Substituted 1,3-Dioxanes

When the 1,3-dioxane ring is substituted at more than one position, cis-trans isomerism becomes possible. For a 2,5-disubstituted 1,3-dioxane, for example, the substituents can be on the same side (cis) or on opposite sides (trans) of the ring. The relative stability of cis and trans isomers depends on the conformational preferences of the individual substituents. researchgate.netacs.org In many cases, the isomer that allows the larger substituent to occupy an equatorial position is the more stable one. researchgate.net

For this compound, if we consider it as a monosubstituted dioxane, cis-trans isomerism is not present. However, if additional substituents were introduced, for instance at the C-2 position, the relative orientation of the C-2 substituent and the C-5 3-hydroxypropyl group would define the cis and trans isomers. The equilibrium between these diastereomers would be governed by the A-values of both substituents. researchgate.net

Configurational Assignment and Absolute Stereochemistry

The assignment of the specific three-dimensional arrangement of atoms (configuration) is crucial. For chiral molecules, determining the absolute stereochemistry (R/S designation) is essential. This compound itself is achiral. However, if substituents are introduced that create stereocenters, the assignment of their configuration would be necessary.

For substituted 1,3-dioxanes, the configuration is often determined using spectroscopic techniques, particularly NMR. researchgate.net The coupling constants between protons on the ring and the chemical shifts of both protons and carbons are highly dependent on their stereochemical environment (axial or equatorial). researchgate.netresearchgate.net For example, the coupling constant between axial protons is typically larger than that between an axial and an equatorial proton or between two equatorial protons. Unambiguous configurational assignments can also be achieved through X-ray crystallography. researchgate.net

Experimental Techniques for Conformational Analysis

A variety of experimental techniques are employed to study the conformational equilibria and stereochemistry of 1,3-dioxanes.

Variable Temperature NMR (VT-NMR): This is a powerful technique for studying dynamic processes like ring interconversion. At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in an averaged spectrum. As the temperature is lowered, the rate of interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual chair conformers can be observed separately. nih.gov From the coalescence temperature and the separation of the signals, the energy barrier (ΔG‡) for the ring flip can be calculated. nih.gov Furthermore, by integrating the signals of the axial and equatorial conformers at low temperatures, their relative populations and the conformational free energy difference (ΔG°) can be determined.

| Technique | Information Obtained | Advantages | Limitations |

|---|---|---|---|

| Variable Temperature NMR | ΔG‡ (Energy barrier), ΔG° (Conformational free energy), population of conformers | Provides detailed thermodynamic and kinetic data. nih.gov | Requires the compound to be soluble at low temperatures; coalescence may not be observable for all compounds. |

| Dipole Moment Measurements | Estimation of conformational equilibrium. | Can be used when NMR methods are not feasible. | Provides less direct information than NMR; requires accurate calculation of individual conformer dipole moments. |

| X-ray Crystallography | Precise solid-state conformation and absolute configuration. researchgate.net | Provides an unambiguous structure. | The conformation in the solid state may not be the same as in solution. |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Bonding Analysis of the 1,3-Dioxane (B1201747) Moiety

The electronic structure of the 1,3-dioxane ring, the central feature of 3-(1,3-dioxan-5-yl)propan-1-ol, is significantly influenced by the presence of two oxygen atoms. These electronegative atoms dictate the charge distribution and stereoelectronic interactions within the six-membered ring. Computational methods, particularly Natural Bond Orbital (NBO) analysis, are employed to dissect these interactions.

Studies show that the 1,3-dioxane ring is not electronically uniform. Key stereoelectronic effects include anomeric and homoanomeric interactions. For instance, an anomeric effect involves the interaction of an oxygen lone pair (n) with an adjacent axial antibonding orbital (σ), such as the n(O) → σ(C-H_ax) interaction at the C2, C4, and C6 positions. acs.org

Of particular relevance to the 5-substituted ring is the "homoanomeric" effect. This involves an interaction between an oxygen lone pair and the antibonding orbital of the equatorial C(5)–H bond (n → σ* C(5)–H_eq). acs.orgrsc.org This interaction is proposed to explain the unusual observation that the equatorial C(5)–H bond is computationally shown to be weaker and longer than the axial C(5)–H bond. rsc.org This is the reverse of what is typically seen in simple cyclohexanes and is a critical feature of the 1,3-dioxane system. rsc.org Computational studies using ab initio methods support this model, providing a more nuanced picture than simple steric considerations would suggest. psu.edu

The balance of several hyperconjugative interactions, including σ(C-X) → σ(C-H_eq) and n(p)(X) → σ(C-H_eq), is necessary to fully explain the relative bond lengths and strengths of the C-H bonds at the C5 position. acs.org

Table 1: Calculated Bond Properties at the C5-Position in 1,3-Dioxane This table presents representative data from ab initio calculations, illustrating the electronic influence on bond characteristics.

| Parameter | Axial Bond (C5-H_ax) | Equatorial Bond (C5-H_eq) | Supporting Interaction | Reference |

| Relative Bond Length | Shorter | Longer | Homoanomeric (n → σ) | rsc.org |

| Relative Bond Strength | Stronger | Weaker | Homoanomeric (n → σ) | rsc.org |

| ¹J(C-H) Coupling Constant | Larger | Smaller ("Reversed Perlin Effect") | Hyperconjugation | rsc.org |

Quantum Chemical Calculations (e.g., DFT) for Energetic Profiles and Reactivity Prediction

Quantum chemical calculations, especially those using Density Functional Theory (DFT) and ab initio methods (like Hartree-Fock and Møller-Plesset perturbation theory), are indispensable for mapping the potential energy surface of 1,3-dioxane systems. researchgate.net These calculations determine the relative stabilities of different conformations and the energy barriers for interconversion.

For the 1,3-dioxane ring, the chair conformation is the global energy minimum. researchgate.net However, other higher-energy conformers, such as twist-boat forms, exist on the potential energy surface. researchgate.net DFT and other high-level calculations have been used to precisely quantify the energy difference between these forms. For the parent 1,3-dioxane, the chair conformer is calculated to be significantly more stable than the 2,5-twist conformer. researchgate.net

These computational methods also predict pathways for conformational changes, such as the chair-to-chair ring flip. For substituted dioxanes, like 4-phenyl-1,3-dioxane, calculations have revealed multiple distinct, energetically inequivalent pathways for this isomerization.

Furthermore, quantum chemical calculations are used to predict reactivity. For example, potential energy surfaces for the reactions of 1,3-dioxane, such as H-atom abstraction by radicals, have been calculated at high levels of theory (DLPNO-CCSD(T)). researchgate.net These studies identify the most likely sites of reaction and the associated energy barriers, which is crucial for understanding reaction mechanisms, such as in oxidation processes. researchgate.net

Table 2: Calculated Relative Energies of 1,3-Dioxane Conformers Energies are relative to the most stable chair conformation. Values are illustrative and depend on the level of theory and basis set used.

| Conformer | Method | Calculated Relative Energy (kcal/mol) | Reference |

| 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 | researchgate.net |

| 2,5-Twist | DFT (B3LYP) | 5.19 ± 0.8 | researchgate.net |

| 1,4-Twist | HF/6-31G(d) | ~6.03 | researchgate.net |

| 1,4-Twist | DFT (B3LYP) | ~6.19 | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics excels at calculating static energy points, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the atomic motions of the molecule, allowing for the exploration of its conformational space and interactions with its environment. mun.ca